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Compound of Interest

Compound Name: TTT 3002

Cat. No.: B612027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

TTT-3002 for in vivo studies, based on preclinical data. The protocols and data presented are

intended to serve as a guide for researchers designing and executing their own in vivo

experiments.

Introduction
TTT-3002 is a potent and selective tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine

kinase 3 (FLT3).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD),

are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. TTT-

3002 has demonstrated significant efficacy in preclinical mouse models of FLT3-ITD-associated

AML, reducing tumor burden and prolonging survival.[2]

Mechanism of Action
TTT-3002 exerts its anti-leukemic effect by inhibiting the constitutive activation of the FLT3

receptor. In AML cells with FLT3-ITD mutations, the receptor is perpetually active, leading to

uncontrolled cell proliferation and survival through downstream signaling pathways such as

STAT5, PI3K/AKT, and RAS/MAPK. By blocking the ATP-binding site of the FLT3 kinase

domain, TTT-3002 inhibits its autophosphorylation and the subsequent activation of these

oncogenic signaling cascades.
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Data Presentation
Table 1: In Vivo Efficacy of TTT-3002 in a Ba/F3-ITD
Xenograft Model

Animal
Model

TTT-3002
Dosage

Administr
ation
Route

Vehicle
Treatmen
t Duration

Outcome
Referenc
e

BALB/c

mice

6 mg/kg,

twice daily

Oral

gavage
1mM HCl 10 days

Elimination

of Ba/F3-

ITD Luc+

cells

[2]

Table 2: In Vivo Efficacy of TTT-3002 in a Transgenic
AML Mouse Model

Animal
Model

TTT-3002
Dosage

Administr
ation
Route

Vehicle
Treatmen
t Duration

Key
Findings

Referenc
e

NHD13/IT

D mice

6 mg/kg,

twice daily

Oral

gavage
1mM HCl 2 weeks

Profound

reduction

in white

blood cell

counts and

peripheral

blood

engraftmen

t of

leukemic

cells.

[2]

Table 3: Comparative Efficacy of TTT-3002 and Sorafenib
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Parameter
TTT-3002 (6 mg/kg,
b.i.d.)

Sorafenib (10
mg/kg, q.d.)

Vehicle

Effect on WBC Counts Significant Reduction Significant Reduction No significant change

Spleen Weight Within normal range Not specified Enlarged

Toxicity

Well-tolerated, no

significant weight loss

or myelosuppression

Not specified -

Experimental Protocols
Protocol 1: Evaluation of TTT-3002 Efficacy in a
Xenograft Mouse Model of FLT3-ITD AML
1. Animal Model:

Female BALB/c mice.

2. Cell Line:

Ba/F3 cells engineered to express both FLT3-ITD and luciferase (Ba/F3-ITD Luc+).

3. TTT-3002 Formulation:

Suspend TTT-3002 hydrochloride in 1mM HCl.

Briefly sonicate the suspension one hour prior to administration to ensure uniform

distribution.

4. Experimental Procedure:

Inject 2 x 106 Ba/F3-ITD Luc+ cells via tail vein into each mouse.

Monitor tumor engraftment by day 7 using bioluminescence imaging.

Randomize mice into treatment and control groups.
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Administer TTT-3002 at a dose of 6 mg/kg twice daily via oral gavage.

Administer the vehicle (1mM HCl) to the control group following the same schedule.

Continue treatment for a predetermined period (e.g., 10-14 days).

Monitor tumor burden periodically using bioluminescence imaging.

Monitor animal weight and overall health throughout the study.

At the end of the study, euthanize mice and collect tissues (e.g., spleen, bone marrow) for

further analysis if required.

Protocol 2: Assessment of TTT-3002 in a Transgenic
Mouse Model of FLT3-ITD AML
1. Animal Model:

NHD13/ITD transgenic mice, which develop a myeloproliferative neoplasm that progresses

to leukemia.

2. TTT-3002 Formulation:

Prepare as described in Protocol 1.

3. Experimental Procedure:

Confirm leukemia development in NHD13/ITD mice through peripheral blood analysis (e.g.,

elevated white blood cell counts).

Randomize mice into treatment and control groups.

Administer TTT-3002 at a dose of 6 mg/kg twice daily via oral gavage.

Administer the vehicle (1mM HCl) to the control group.

Treat for a 2-week period.
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Monitor peripheral blood counts (WBC, hemoglobin, platelets) and the percentage of

leukemic cells at baseline and at specified intervals during the treatment period.

Monitor for any signs of toxicity, including changes in body weight.

At the conclusion of the treatment period, collect blood and tissues for further analysis.
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Click to download full resolution via product page

Caption: FLT3 Signaling Pathway and TTT-3002 Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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